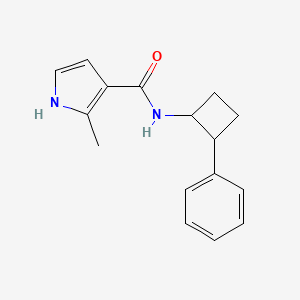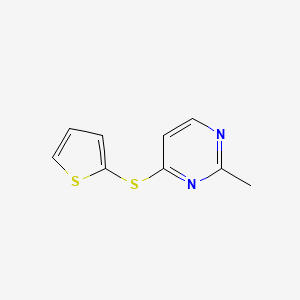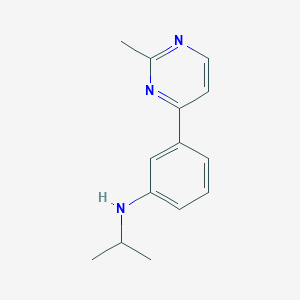![molecular formula C15H20N2O3S B7639587 2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide](/img/structure/B7639587.png)
2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide involves the inhibition of the enzyme carbonic anhydrase. The inhibition of this enzyme leads to a decrease in the production of bicarbonate ions, which are essential for the growth and survival of cancer cells. The compound has also been found to inhibit the growth of bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide in lab experiments include its high yield synthesis method, its potential therapeutic applications, and its minimal toxicity in normal cells. The limitations of using the compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
The future directions for 2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide include further studies to determine its optimal dosage and administration route for therapeutic applications. The compound can also be modified to improve its solubility and bioavailability. Further studies can also be conducted to determine its potential use in the treatment of other diseases such as arthritis and bacterial infections.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the field of medicine.
Méthodes De Synthèse
The synthesis method of 2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide involves the reaction of 5-ethyl-2-furancarboxaldehyde with N-phenylethanesulfonamide in the presence of a reducing agent. The reaction yields this compound as a white solid with a high yield.
Applications De Recherche Scientifique
2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and bacterial infections.
Propriétés
IUPAC Name |
2-[(5-ethylfuran-2-yl)methylamino]-N-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-14-8-9-15(20-14)12-16-10-11-21(18,19)17-13-6-4-3-5-7-13/h3-9,16-17H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWQDOBLBLNRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CNCCS(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7639506.png)
![(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7639517.png)


![2-fluoro-4-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7639542.png)
![5-[(2-Methylpyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B7639556.png)

![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7639581.png)

![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,2,3,4-tetrahydroquinolin-7-yl)acetamide;hydrochloride](/img/structure/B7639598.png)
![2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide](/img/structure/B7639612.png)
![5-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7639615.png)
![2-Methylpropyl 4-[(2-hydroxycyclopentyl)methylamino]piperidine-1-carboxylate](/img/structure/B7639620.png)
![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide](/img/structure/B7639628.png)